molecular formula C6H13NO B1422753 1-[(Methylamino)methyl]cyclobutan-1-ol CAS No. 1461706-88-6

1-[(Methylamino)methyl]cyclobutan-1-ol

Cat. No. B1422753
CAS RN: 1461706-88-6
M. Wt: 115.17 g/mol
InChI Key: JCUCUOPMRFMUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Methylamino)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-[(Methylamino)methyl]cyclobutan-1-ol is 1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3 . This indicates that the compound contains a cyclobutanol ring with a methylamino group attached to it.


Physical And Chemical Properties Analysis

1-[(Methylamino)methyl]cyclobutan-1-ol is a liquid at room temperature . The compound has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1-[(Methylamino)methyl]cyclobutan-1-ol, a compound involving cyclobutane, is significant in various synthetic and characterization studies in chemistry. For instance, cyclobutane-containing compounds have been used in the stereodivergent synthesis of β-dipeptides (Izquierdo et al., 2002). Additionally, research on similar compounds has led to the identification and differentiation of novel research chemicals, contributing to the understanding of synthetic cannabinoids (McLaughlin et al., 2016).

Application in Material Sciences

Cyclobutane derivatives are also crucial in material sciences. For example, Lewis acid-catalyzed reactions involving these compounds have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007). Such studies expand the repertoire of available materials for various industrial applications.

Contributions to Photocatalysis

The role of cyclobutane compounds in photocatalysis is notable. For instance, flavin derivatives, when irradiated by visible light, have demonstrated efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition, showcasing their potential in light-mediated chemical transformations (Mojr et al., 2015).

Biological and Medicinal Research

In the realm of biological and medicinal research, cyclobutane-containing compounds have exhibited significant bioactivity. For example, studies have shown their antimicrobial activity, highlighting their potential in combating various microorganisms (Cukurovalı et al., 2002). Additionally, cyclobutane derivatives have been identified in natural products with activities against cancer and other diseases (Dembitsky, 2007).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(methylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCUOPMRFMUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Methylamino)methyl]cyclobutan-1-ol

CAS RN

1461706-88-6
Record name 1-[(methylamino)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 3
1-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[(Methylamino)methyl]cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[(Methylamino)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.